molecular formula C28H12Br4N2 B12942092 2,7,11,16-Tetrabromotetrabenzo[a,c,h,j]phenazine

2,7,11,16-Tetrabromotetrabenzo[a,c,h,j]phenazine

Katalognummer: B12942092
Molekulargewicht: 696.0 g/mol
InChI-Schlüssel: ARSFZNLBSXOQQE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,7,11,16-Tetrabromotetrabenzo[a,c,h,j]phenazine is a complex organic compound known for its unique structure and significant applications in various scientific fields. This compound is characterized by its tetrabrominated phenazine core, which contributes to its distinct chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,7,11,16-Tetrabromotetrabenzo[a,c,h,j]phenazine typically involves a condensation reaction between 3,6-dibromophenanthrene-9,10-diaminium chloride and 3,6-dibromophenanthrene-9,10-dione . This reaction is carried out under controlled conditions to ensure the formation of the desired tetrabrominated product.

Industrial Production Methods: Industrial production of this compound often employs a silver-promoted Ullmann coupling reaction. The precursor molecules are deposited on a silver surface and heated to facilitate the coupling process . This method is efficient and scalable, making it suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions: 2,7,11,16-Tetrabromotetrabenzo[a,c,h,j]phenazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the bromine atoms or the phenazine core.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups into the phenazine core .

Wissenschaftliche Forschungsanwendungen

2,7,11,16-Tetrabromotetrabenzo[a,c,h,j]phenazine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,7,11,16-Tetrabromotetrabenzo[a,c,h,j]phenazine involves its interaction with molecular targets and pathways within cells. The compound can affect cell membrane permeability, leading to changes in cellular functions and metabolic processes . It also interacts with DNA and proteins, influencing gene expression and protein activity.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2,7,11,16-Tetrabromotetrabenzo[a,c,h,j]phenazine is unique due to its specific bromination pattern and its ability to form stable, conductive polymers. This makes it particularly valuable in applications requiring high stability and conductivity, such as in energy storage devices and advanced materials .

Eigenschaften

Molekularformel

C28H12Br4N2

Molekulargewicht

696.0 g/mol

IUPAC-Name

6,13,21,28-tetrabromo-2,17-diazaheptacyclo[16.12.0.03,16.04,9.010,15.019,24.025,30]triaconta-1,3,5,7,9,11,13,15,17,19(24),20,22,25(30),26,28-pentadecaene

InChI

InChI=1S/C28H12Br4N2/c29-13-1-5-17-18-6-2-14(30)10-22(18)26-25(21(17)9-13)33-27-23-11-15(31)3-7-19(23)20-8-4-16(32)12-24(20)28(27)34-26/h1-12H

InChI-Schlüssel

ARSFZNLBSXOQQE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C3C=CC(=CC3=C4C(=C2C=C1Br)N=C5C6=C(C=CC(=C6)Br)C7=C(C5=N4)C=C(C=C7)Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.